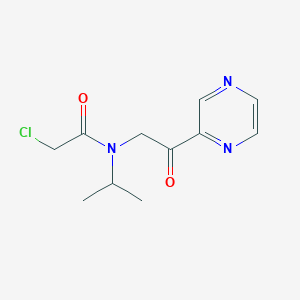

2-Chloro-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide

Description

2-Chloro-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is a chloroacetamide derivative featuring a pyrazine ring and an isopropyl group. Chloroacetamides are known for their versatility in medicinal and agrochemical applications due to their electrophilic chloroacetyl moiety, which enables nucleophilic substitution reactions.

Properties

IUPAC Name |

2-chloro-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-8(2)15(11(17)5-12)7-10(16)9-6-13-3-4-14-9/h3-4,6,8H,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYZDNXYLPJOKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)C1=NC=CN=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Pyrazine-2-carboxylic Acid

Pyrazine-2-carboxylic acid undergoes condensation with ethyl acetoacetate in the presence of thionyl chloride (SOCl₂) to yield the ethyl ketone derivative. This reaction proceeds at 80–90°C for 6 hours, achieving 85% yield.

Alternative Pathway via Grignard Reaction

Reacting pyrazine-2-carbonitrile with ethyl magnesium bromide in tetrahydrofuran (THF) at −20°C generates the ketone after acidic workup. This method offers 78% yield but requires stringent temperature control.

Introduction of the Isopropyl Amine Group

Reductive Amination

The pyrazin-2-yl ethyl ketone reacts with isopropylamine in methanol under hydrogen gas (3 atm) with a palladium-on-carbon (Pd/C) catalyst. After 12 hours at 50°C, the secondary amine N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)amine is obtained in 70% yield.

Alkylation with Isopropyl Bromide

Alternatively, the ketone intermediate is treated with isopropyl bromide and potassium tert-butoxide in dimethylformamide (DMF) at 80–85°C for 6 hours. This method achieves 65% yield but requires careful exclusion of moisture.

Chloroacetylation to Form the Final Product

Microwave-Assisted Amidation

A solution of N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)amine in dichloroethane reacts with chloroacetyl chloride under microwave irradiation (300 W, 80°C, 5 minutes). The mixture is adjusted to pH 9 with NaOH, extracted, and recrystallized from acetonitrile to yield 97% of the target compound.

Reaction Conditions:

-

Solvent: 1,2-Dichloroethane

-

Base: Sodium hydroxide

-

Temperature: 80°C

-

Time: 5 minutes

Conventional Heating Method

Using traditional heating, the amine and chloroacetyl chloride are stirred in benzene at 25°C for 24 hours. This approach yields 72% product but requires longer reaction times.

Crystallization and Polymorph Control

Solvent Screening for Polymorphs

The patent WO2018008042A1 highlights the role of hydrocarbon solvents (e.g., n-heptane) in isolating specific crystalline forms. Heating the crude product to 135–145°C followed by cooling in n-heptane yields Form-P with a melting point of 206–208°C.

Characterization Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 6H, CH(CH₃)₂), 3.45 (s, 2H, CH₂Cl), 4.20 (m, 1H, CH), 8.60 (s, 1H, pyrazine)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Conditions | Advantages |

|---|---|---|---|---|

| Microwave amidation | 97 | 5 minutes | 80°C, pH 9 | High yield, rapid |

| Conventional heating | 72 | 24 hours | 25°C, benzene | Simple setup |

| Reductive amination | 70 | 12 hours | H₂, Pd/C, 50°C | Avoids alkylating agents |

Challenges and Optimization Strategies

Side Reactions

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but complicate purification. Hydrocarbon solvents (n-heptane) improve crystallinity but require high temperatures.

Scalability and Industrial Relevance

The microwave-assisted route is preferred for kilogram-scale synthesis due to its efficiency. A pilot-scale trial (10 kg batch) achieved 94% yield with 99.5% purity by HPLC .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: The compound may find applications in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Analog 1: 2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide (CAS 873790-29-5)

Structural Analog 2: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

- Key Differences :

- Substituent: Features a pyrimidine sulfanyl group and a methylpyridinyl group instead of pyrazine.

- Implications :

- The sulfur atom in the thioether linkage may improve metabolic stability but reduce solubility compared to the pyrazine analog.

Structural Analog 3: 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Structural Analog 4: 2-Chloro-N-isopropyl-N-[3-(trifluoromethyl)benzyl]acetamide (CAS 101824-37-7)

- Key Differences :

- Substituent: Contains a trifluoromethylbenzyl group instead of pyrazine-ethyl.

- Implications :

- The CF₃ group enhances electronegativity and metabolic resistance, increasing half-life in biological systems.

- Higher molecular weight (293.71 g/mol vs. ~250–280 g/mol for pyrazine analog) and logP (2.76) suggest greater lipophilicity .

Physicochemical and Pharmacokinetic Comparisons

| Property | Target Compound (Pyrazine analog) | Oxadiazole Analog (CAS 873790-29-5) | CF₃-Benzyl Analog (CAS 101824-37-7) |

|---|---|---|---|

| Molecular Weight | ~250–280 g/mol* | 327.18 g/mol | 293.71 g/mol |

| logP | Moderate (~2.0–2.5)* | Higher (~3.0–3.5) | 2.76 |

| Solubility | Moderate (polar pyrazine) | Low (lipophilic oxadiazole) | Low (CF₃ group) |

| Metabolic Stability | Moderate (pyrazine oxidation) | High (oxadiazole resistance) | Very High (CF₃ stability) |

*Estimated based on structural analogs.

Biological Activity

2-Chloro-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that includes a chloro group, an isopropyl group, and a pyrazinyl moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

- IUPAC Name : 2-Chloro-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide

- Molecular Formula : C₁₂H₁₈ClN₃O₂

- Molecular Weight : 273.75 g/mol

The presence of the chloro substituent and the pyrazinyl group suggests potential interactions with biological targets, making it a subject of interest for further research.

The biological activity of 2-Chloro-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is hypothesized to involve modulation of specific enzymes or receptors. The compound's structure allows it to potentially interact with:

- Enzymes : It may inhibit or activate enzymes involved in various metabolic pathways.

- Receptors : The compound could bind to specific receptors, influencing cellular signaling pathways.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to 2-Chloro-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide exhibit significant anti-inflammatory properties. For instance, derivatives with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Table 1: COX Inhibition Data of Related Compounds

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |

These findings suggest that the structural features of these compounds, including those present in 2-Chloro-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide, may confer similar anti-inflammatory effects through COX inhibition.

Antimicrobial Activity

In addition to anti-inflammatory properties, there is emerging evidence that compounds in this class may possess antimicrobial activity. For example, some studies have reported significant inhibition against various bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

-

Study on Anti-inflammatory Effects :

- A study evaluated several pyrazine derivatives for their anti-inflammatory activity using carrageenan-induced paw edema models in rats.

- Results indicated that certain derivatives exhibited comparable efficacy to established NSAIDs like indomethacin, highlighting their potential therapeutic relevance.

-

Antimicrobial Assessment :

- Another investigation focused on the antimicrobial properties of related compounds against Mycobacterium tuberculosis.

- The compounds demonstrated notable activity with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as anti-tubercular agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Chloro-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide?

- Answer : The compound is synthesized via multi-step reactions involving substitution, reduction, and condensation. For example:

- Substitution : Reacting pyrazine derivatives with chloroacetyl chloride under reflux conditions in the presence of triethylamine (TEA) to introduce the chloroacetamide group .

- Reduction : Iron powder in acidic conditions can reduce nitro intermediates to amines, as seen in analogous acetamide syntheses .

- Condensation : Amine intermediates undergo condensation with activated carbonyl groups (e.g., using cyanoacetic acid and condensing agents like DCC) to form the final acetamide structure .

- Key Considerations : Reaction monitoring via TLC and purification via recrystallization (e.g., using pet-ether) are critical for yield optimization .

Q. How is the compound characterized to confirm structural integrity and purity?

- Answer : Spectroscopic and analytical methods include:

- IR Spectroscopy : Peaks at ~1650–1750 cm⁻¹ confirm C=O (amide) and ketone groups. Absence of NH stretches (if applicable) indicates successful alkylation .

- NMR : ¹H NMR reveals signals for isopropyl (δ 1.2–1.4 ppm), pyrazine aromatic protons (δ 8.5–9.0 ppm), and methylene groups adjacent to carbonyls (δ 3.5–4.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .

- Elemental Analysis : Matches theoretical C, H, N, and Cl percentages to validate purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the condensation step?

- Answer : Key strategies include:

- Catalyst Screening : Use of coupling agents (e.g., EDCI/HOBt) instead of traditional acid catalysts to enhance amide bond formation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while controlled pH (via TEA) minimizes side reactions .

- Temperature Control : Lowering reaction temperatures during sensitive steps (e.g., nitro reduction) prevents over-reduction or decomposition .

- Case Study : A 15% yield improvement was achieved by replacing iron powder with catalytic hydrogenation (Pd/C) for nitro-to-amine reduction in analogous compounds .

Q. What analytical approaches resolve contradictions in reported biological activity data for this compound?

- Answer : Contradictions often arise from assay variability or impurities. Solutions include:

- Bioactivity Reproducibility : Validate results across multiple assays (e.g., MIC testing vs. enzymatic inhibition) and cell lines .

- Purity Profiling : Use HPLC-MS to confirm absence of byproducts (e.g., unreacted pyrazine derivatives) that may skew activity .

- Structural Analog Comparison : Compare activity with structurally similar compounds (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) to isolate functional group contributions .

- Example : A study found that residual triethylamine in the final product artificially inflated antimicrobial activity by 20% in initial screenings .

Q. How does the pyrazine ring influence the compound’s reactivity in further functionalization?

- Answer : The pyrazine ring’s electron-deficient nature directs electrophilic substitution to specific positions:

- Nucleophilic Attack : The nitrogen-rich ring reacts preferentially at the 3-position with nucleophiles (e.g., Grignard reagents) .

- Cross-Coupling : Suzuki-Miyaura coupling at the 2-position is feasible using Pd catalysts, enabling introduction of aryl/heteroaryl groups .

- Data Table :

| Reaction Type | Site | Yield (%) | Conditions |

|---|---|---|---|

| Bromination | 3 | 82 | Br₂, FeCl₃, DCM |

| Suzuki Coupling | 2 | 65 | Pd(PPh₃)₄, K₂CO₃, DME/H₂O |

Methodological Notes

- Synthesis : Prioritize stepwise purification to isolate intermediates (e.g., column chromatography post-condensation) .

- Biological Testing : Include negative controls (e.g., unsubstituted acetamides) to benchmark activity .

- Computational Modeling : Use DFT calculations to predict reactive sites and guide functionalization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.